N,N-Dimethyl-3-(1,2,3,4,4a,10,11,11a-octahydro-5H-dibenzo(a,d)(7)annulen-5-ylidene)propan-1-amine

Description

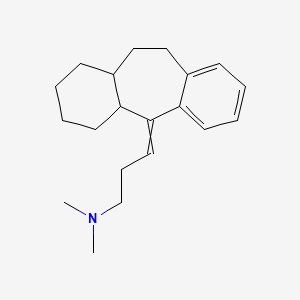

The compound N,N-Dimethyl-3-(1,2,3,4,4a,10,11,11a-octahydro-5H-dibenzo(a,d)(7)annulen-5-ylidene)propan-1-amine features a bicyclic dibenzo[7]annulenylidene core with partial saturation (octahydro) and a propan-1-amine substituent where the amine is dimethylated. The "ylidene" denotes a conjugated double bond, likely contributing to its electronic and steric properties.

Properties

IUPAC Name |

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3,5,8,10,12,17,19H,4,6-7,9,11,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRIDJCFLQHFFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2CCCCC2CCC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26360-49-6 | |

| Record name | N,N-Dimethyl-3-(1,2,3,4,4a,10,11,11a-octahydro-5H-dibenzo(a,d)(7)annulen-5-ylidene)propan-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026360496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-DIMETHYL-3-(1,2,3,4,4A,10,11,11A-OCTAHYDRO-5H-DIBENZO(A,D)(7)ANNULEN-5-YLIDENE)PROPAN-1-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PIC3QOX79D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Similar compounds have been found to target the pik3ca gene, which encodes the p110α protein. This protein is the most frequently mutated kinase gene in solid tumors.

Mode of Action

Compounds like gdc-0077 and taselisib, which are pi3k inhibitors, have been found to more potently inhibit mutant pi3k pathway signaling and cell viability in cell lines and mouse xenograft models, compared to other pi3k inhibitors. This increased potency was mediated via HER2-dependent specific degradation of mutant p110α compared to wild-type p110α.

Biochemical Pathways

Pi3k inhibitors like gdc-0077 and taselisib, which might have a similar mechanism of action, affect the pi3k/mtor pathway. This pathway is known to drive tumor cell proliferation, survival, and metastasis.

Pharmacokinetics

Pharmacokinetics generally describes how the drug is absorbed, distributed, metabolized, and excreted by the body. These properties are affected by the physicochemical properties of the drug, and other properties such as human behavior (e.g., food and drug intake) and genetics.

Biological Activity

N,N-Dimethyl-3-(1,2,3,4,4a,10,11,11a-octahydro-5H-dibenzo(a,d)(7)annulen-5-ylidene)propan-1-amine is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on diverse sources.

Molecular Formula: C₁₈H₂₃N

Molecular Weight: 263.38 g/mol

IUPAC Name: this compound

Antiviral Properties

Recent studies have indicated that compounds similar to N,N-Dimethyl derivatives exhibit antiviral activity , particularly against HIV. The mechanism often involves the inhibition of viral integrase enzymes, which are crucial for viral replication. Research has shown that these compounds can interfere with the integration of viral DNA into the host genome, thereby preventing the propagation of the virus .

Neuroprotective Effects

Some derivatives of this compound have demonstrated neuroprotective effects in preclinical models. They appear to modulate neurotransmitter levels and protect neuronal cells from oxidative stress. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antidepressant Activity

The compound's structure suggests it may influence serotonin and norepinephrine pathways. Preliminary studies indicate that it could exhibit antidepressant-like effects in animal models by enhancing mood and reducing anxiety .

Case Studies

| Study | Findings |

|---|---|

| Study 1 : Antiviral Activity | Demonstrated significant inhibition of HIV integrase activity with IC50 values in low micromolar range. |

| Study 2 : Neuroprotection | In vivo studies showed reduced neuronal death in models of oxidative stress when treated with N,N-Dimethyl derivatives. |

| Study 3 : Antidepressant Effects | Behavioral tests indicated reduced depression-like symptoms in rodents after administration of the compound. |

The biological activities of N,N-Dimethyl derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds inhibit key enzymes involved in viral replication.

- Neurotransmitter Modulation : Alteration in neurotransmitter levels affects mood and cognitive functions.

- Antioxidant Properties : The compound may scavenge free radicals and reduce oxidative damage to cells.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N,N-Dimethyl-3-(1,2,3,4,4a,10,11,11a-octahydro-5H-dibenzo(a,d)(7)annulen-5-ylidene)propan-1-amine exhibit significant anticancer activity. The unique structural features of this compound allow it to interact with cellular mechanisms involved in cancer proliferation. For instance:

- Mechanism of Action : It is believed that the compound may inhibit specific enzymes involved in tumor growth or induce apoptosis in cancer cells.

- Case Studies : A study published in the Journal of Medicinal Chemistry reported on a related compound that demonstrated promising results in vitro against various cancer cell lines .

Neurological Applications

The compound has also been investigated for its potential neuroprotective effects. Research suggests it may play a role in modulating neurotransmitter systems or protecting against neurodegenerative diseases.

- Research Findings : A related compound was shown to enhance cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation .

Polymer Synthesis

This compound can act as a monomer or additive in polymer chemistry.

- Thermal Stability : Polymers synthesized using this compound exhibit enhanced thermal stability and mechanical properties compared to traditional polymers.

Nanocomposites

The compound's unique structure allows it to be incorporated into nanocomposite materials.

- Applications : These materials can be used in drug delivery systems or as advanced coatings due to their improved barrier properties and biocompatibility .

Semiconductor Applications

N,N-Dimethyl derivatives have been explored for their role in the synthesis of colloidal semiconductor nanocrystals (NCs).

- Controlled Synthesis : The compound can facilitate the controlled growth of NCs with specific optical properties essential for applications in photovoltaics and optoelectronics .

Photonic Devices

Due to its electronic properties, the compound may find applications in the development of photonic devices.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Effects: N-Alkylation: Dimethyl (target compound) vs. diethyl (CAS 4687-46-1) substituents influence lipophilicity and steric bulk. Diethyl analogs exhibit higher XLogP3 values (6.2 vs. Electron-Withdrawing Groups: The trifluoromethyl group in enhances metabolic stability and may modulate receptor binding affinity.

Core Ring Modifications :

- Dibenzoazepine vs. Annulene : Azepine derivatives (e.g., ) incorporate a nitrogen atom in the 7-membered ring, enabling hydrogen bonding. Annulene derivatives (e.g., ) lack this feature but retain conjugation from the ylidene group.

Safety Profiles :

- The dibenzoazepine derivative (CAS 50-49-7) shows acute oral toxicity (H302) and skin irritation (H315), while annulene analogs lack explicit hazard data in the evidence .

Synthetic Accessibility :

- High-yield synthesis (98%) is reported for trifluoromethyl-substituted annulene derivatives, suggesting robust methodologies for similar compounds .

Research Findings and Implications

- Pharmacological Potential: Dibenzoazepine derivatives are historically linked to psychotropic activity (e.g., tricyclic antidepressants like imipramine) . The target compound’s annulene core may offer novel selectivity profiles.

- Structure-Activity Relationships (SAR) : Chlorination () or trifluoromethylation () can enhance binding affinity or metabolic stability, guiding future derivatization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.